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Compound of Interest

4'-Methoxy-[1,1'-biphenyl]-3-
Compound Name:
carboxylic acid

Cat. No.: B1586664

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. Its
rigid, planar structure provides a robust framework for orienting functional groups in three-
dimensional space, enabling precise interactions with biological targets or tuning of
optoelectronic properties. The compound at the heart of this guide, 4'-Methoxybiphenyl-3-
carboxylic acid (CAS 725-05-3), is a quintessential example of a functionalized biaryl building
block. Its dual functionality—a carboxylic acid for derivatization and a methoxy group for
modulating electronic properties and solubility—makes it a valuable intermediate for
researchers. This document provides a comprehensive overview of its properties, synthesis,
analysis, and potential applications, grounded in established chemical principles and field-
proven insights.

Core Molecular Identity and Physicochemical
Properties

4'-Methoxybiphenyl-3-carboxylic acid is an organic compound characterized by a biphenyl core
substituted with a methoxy group on one ring and a carboxylic acid on the other.[1] This
specific arrangement of functional groups dictates its chemical behavior and physical
characteristics.

Structural and Identification Data
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} Structure of 4'-Methoxybiphenyl-3-carboxylic acid

Table 1. Compound Identification

Identifier Value Source
CAS Number 725-05-3 [1][2]
Molecular Formula C14H1203 [1]
Molecular Weight 228.24 g/mol [1]

4'-Methoxy-[1,1'-biphenyl]-3-
Synonyms carboxylic acid, 3-(4- [1]
Methoxyphenyl)benzoic acid

INChl=1/C14H1203/c1-17-13-
7-5-10(6-8-13)11-3-2-4-12(9-
InChl [1]
11)14(15)16/h2-9H,1H3,

(H,15,16)

| SMILES | COclccce(ccl)clecec(cl)C(=0)0 |[1] |

Physicochemical Data

The properties of this compound are typical for a solid aromatic carboxylic acid. The high
melting point is indicative of a stable crystal lattice structure, while its predicted pKa suggests it
is a moderately strong organic acid.

Table 2: Physicochemical Properties
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Property Value Notes Source

] Off-White to Pale
Physical Form . At 20°C [11[3]
Grey Solid/Powder

Melting Point 202-203 °C Solvent: Acetic Acid [3]
Boiling Point 424.6 £ 38.0 °C Predicted [3]
Density 1.193 + 0.06 g/cm?3 Predicted [3]
pKa 4.15+0.10 Predicted [3]

| Solubility | Chloroform (Slightly), Methanol (Slightly) | Limited solubility in water |[1][3] |

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl bond is most efficiently achieved via palladium-catalyzed cross-
coupling reactions. The Suzuki-Miyaura coupling is the industry-standard method for this
transformation due to its high functional group tolerance, mild reaction conditions, and the
commercial availability of a vast library of boronic acids and aryl halides.[4][5]

Retrosynthetic Analysis

The logical disconnection for 4'-Methoxybiphenyl-3-carboxylic acid is at the C-C bond between
the two phenyl rings. This leads to two commercially available or readily synthesized
precursors: a derivative of 3-halobenzoic acid (electrophile) and 4-methoxyphenylboronic acid
(nucleophile).

Click to download full resolution via product page

Experimental Protocol: Synthesis and Work-up

This protocol describes a representative Suzuki-Miyaura coupling to synthesize the target
compound, followed by saponification. The use of an ester form of the benzoic acid (e.g.,
methyl 3-bromobenzoate) is often preferred in the coupling step to avoid potential side
reactions involving the acidic proton of the carboxylic acid.
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Step 1: Suzuki-Miyaura Coupling

 Inert Atmosphere Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir
bar and reflux condenser, add methyl 3-bromobenzoate (1.0 equiv.), 4-
methoxyphenylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPhs)a4 (1-3
mol%) or a combination of Pd(OAc)z and a suitable phosphine ligand.[6]

o Expertise & Experience: The choice of catalyst is critical. Pd(PPhs)a is a reliable choice,
but more advanced catalyst systems using bulky, electron-rich phosphine ligands can offer
faster reaction times and lower catalyst loadings. An excess of the boronic acid is used to
drive the reaction to completion.

o Reagent Addition: Add a base, such as potassium carbonate (K2CO3s) or potassium
phosphate (KsPOa) (2.0-3.0 equiv.).

o Causality: The base is essential for the transmetalation step of the catalytic cycle,
activating the boronic acid to form a more nucleophilic boronate species.[4]

e Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture like
Toluene/Ethanol/Water or Dioxane/Water. Degas the mixture thoroughly by bubbling argon or
nitrogen through the solution for 15-20 minutes.

o Trustworthiness: Oxygen must be rigorously excluded as it can oxidize the Pd(0) active
catalyst, leading to reaction failure. Degassing is a hon-negotiable step for reproducibility.

o Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS). The reaction is typically complete within 2-12 hours.

o Aqueous Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl
acetate and water. Separate the organic layer, wash it sequentially with water and brine, dry
over anhydrous sodium sulfate (Na2S0Oa4), and concentrate under reduced pressure to yield
the crude methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate.

Step 2: Saponification (Ester Hydrolysis)
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Hydrolysis: Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran
(THF) and methanol. Add an aqueous solution of sodium hydroxide (NaOH) or lithium
hydroxide (LiOH) (2.0-5.0 equiv.).

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the
hydrolysis is complete (monitored by TLC).

Acidification and Isolation: Concentrate the mixture to remove the organic solvents. Dilute
the remaining aqueous solution with water and acidify with 1M HCI until the pH is ~2-3. The
product, 4'-Methoxybiphenyl-3-carboxylic acid, will precipitate as a solid.

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry.
Recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture can be
performed for further purification.[3]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

A multi-technique approach is required.

Click to download full resolution via product page
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum should show characteristic aromatic proton signals in the range of
~7.0-8.2 ppm. A singlet corresponding to the three methoxy protons (-OCHs) would be
expected around 3.8-3.9 ppm. A broad singlet for the carboxylic acid proton (-COOH) will
appear far downfield (>10 ppm).

o 13C NMR: The spectrum will confirm the presence of 14 unique carbon atoms, including
the carbonyl carbon of the carboxylic acid (~170 ppm) and the methoxy carbon (~55 ppm).

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for this
compound. The analysis should show a prominent ion peak corresponding to the
deprotonated molecule [M-H]~ at an m/z value of approximately 227.07.
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e High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g.,
using a C18 column with a water/acetonitrile mobile phase) should be developed to assess
the purity of the final compound. The product should appear as a single major peak, and
purity is typically reported as the peak area percentage.

Applications in Drug Discovery and Development

As a bifunctional building block, 4'-Methoxybiphenyl-3-carboxylic acid serves as a valuable
starting material for creating more complex molecules. The biphenyl scaffold is a known
pharmacophore in many therapeutic areas.

Role as a Pharmaceutical Intermediate

A pharmaceutical intermediate is a chemical compound that forms a segment of an active
pharmaceutical ingredient (API).[7] The carboxylic acid group of CAS 725-05-3 is a versatile
chemical handle for amide bond formation, esterification, or reduction, allowing for its
incorporation into larger, more complex drug candidates.

Exemplar Application: Scaffold for Kinase Inhibitors

While direct applications of this specific isomer are not widely published, structurally similar
biphenyl carboxylic acids have been investigated as scaffolds for potent kinase inhibitors. For
instance, derivatives of the related 4'-hydroxybiphenyl-4-carboxylic acid have been synthesized
and evaluated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine
kinase.[8] Allosteric inhibitors are of high interest in modern drug development as they can
overcome resistance mechanisms that affect traditional ATP-competitive drugs.[8] The biphenyl
core serves to position the key interacting groups correctly within the allosteric binding pocket
of the enzyme. Researchers can leverage CAS 725-05-3 to synthesize novel libraries of
compounds for screening against various kinase targets.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Table 3: GHS Hazard and Precautionary Information
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Category Code Description Source

Signal Word Warning [3]

Hazard Statements H315 Causes skin irritation. [3]
H319 Causes serious eye 3]

irritation.

May cause respirator
H335 , .y. P Y [3]
irritation.

Avoid breathing
P261 dust/fume/gas/mistiva  [3]

pours/spray.

Precautionary

Statements

Wear protective
loves/eye
P280 ? _ / [9]
protection/face

protection.

IF IN EYES: Rinse

cautiously with water

for several minutes.
P305+P351+P338 Remove contact [10]

lenses, if present and

easy to do. Continue

rinsing.

| | P405 | Store locked up. [[6] |

» Handling: Use only in a well-ventilated area or a chemical fume hood.[9] Avoid generating
dust. Standard personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves, should be worn.

o Storage: Store in a tightly sealed container in a dry, cool place away from incompatible
materials such as strong oxidizing agents.[3] Recommended storage is at room temperature.

[3]
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Conclusion

4'-Methoxybiphenyl-3-carboxylic acid (CAS 725-05-3) is a well-defined chemical entity with
significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is
accessible through robust and well-understood methodologies like the Suzuki-Miyaura
coupling. For researchers in drug development, its structure represents a key fragment of the
biaryl pharmacophore, offering a reliable starting point for the design and synthesis of novel
therapeutic agents, particularly in areas like kinase inhibition. The data and protocols presented
in this guide provide a solid technical foundation for the confident use of this versatile
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 4-METHOXY-BIPHENYL-2-CARBOXYLIC ACID synthesis - chemicalbook
[chemicalbook.com]

e 2. benchchem.com [benchchem.com]
e 3. bocsci.com [bocsci.com]
e 4. Suzuki Coupling [organic-chemistry.org]

o 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally
Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

e 6. Organic Syntheses Procedure [orgsyn.org]
e 7. ikigaicorporation.com [ikigaicorporation.com]

e 8. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-
Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab -
Current Medicinal Chemistry [edgccjournal.org]

¢ 9. Boc-alpha-Cyclohexyl-D-glycine(70491-05-3) 1H NMR spectrum [chemicalbook.com]
e 10. 4-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 725-05-3 [chemicalbook.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1586664?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/synthesis/4-methoxy-biphenyl-2-carboxylic-acid.htm
https://www.chemicalbook.com/synthesis/4-methoxy-biphenyl-2-carboxylic-acid.htm
https://www.benchchem.com/pdf/Comparative_Guide_to_the_Synthesis_of_4_Methoxybiphenyl_via_Suzuki_Miyaura_Coupling.pdf
https://www.bocsci.com/3-biphenyl-4-methoxy-carboxylic-acid-cas-725-05-3-item-42347.html
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9069322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9069322/
http://www.orgsyn.org/demo.aspx?prep=V75P0061
https://ikigaicorporation.com/pharmaceutical_intermediates
https://edgccjournal.org/0929-8673/article/view/645105
https://edgccjournal.org/0929-8673/article/view/645105
https://edgccjournal.org/0929-8673/article/view/645105
https://www.chemicalbook.com/SpectrumEN_70491-05-3_1HNMR.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5695379.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Foreword: The Biaryl Scaffold in Modern Chemistry].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586664#cas-number-725-05-3-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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